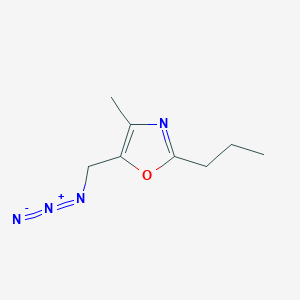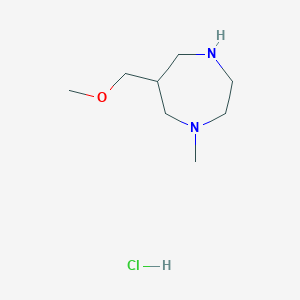![molecular formula C9H18N2O2 B1478047 8-Amino-1-oxa-8-azaspiro[5.5]undecan-4-ol CAS No. 2097948-37-1](/img/structure/B1478047.png)
8-Amino-1-oxa-8-azaspiro[5.5]undecan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“8-Amino-1-oxa-8-azaspiro[5.5]undecan-4-ol” is a chemical compound with the molecular weight of 155.24 . It is also known as "8-oxa-1-azaspiro[5.5]undecane" .
Molecular Structure Analysis
The InChI code for “8-Amino-1-oxa-8-azaspiro[5.5]undecan-4-ol” is1S/C9H17NO/c1-2-6-10-9(4-1)5-3-7-11-8-9/h10H,1-8H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
“8-Amino-1-oxa-8-azaspiro[5.5]undecan-4-ol” is a liquid at room temperature .Scientific Research Applications
Synthetic Approaches and Chemical Properties
The structural complexity of spiroaminals, including 8-Amino-1-oxa-8-azaspiro[5.5]undecan-4-ol, makes them challenging targets for chemical synthesis. These compounds are cores of natural and synthetic products possessing significant biological activities. Various strategies have been developed for synthesizing spiroaminals, highlighting the novelty and potential applications of these compounds in chemical research and drug development (Sinibaldi & Canet, 2008).
Pharmacological Screening
A study on the synthesis and pharmacological screening of certain spiro compounds, including azaspirodione, azaspirane, and bis-azaspirodione derivatives, has been conducted. These compounds were evaluated for their biological activities, indicating the broad potential of spiro compounds in drug discovery (El-Telbany, Ghoneim, & Khalifa, 1977).
Medicinal Chemistry and Drug Discovery
The exploration of spirocyclic derivatives, particularly those incorporating the 8-Amino-1-oxa-8-azaspiro[5.5]undecan-4-ol scaffold, has been notable in medicinal chemistry. For instance, the design, synthesis, and evaluation of 1-oxa-8-azaspiro[4.5]decane and 1,5-dioxa-9-azaspiro[5.5]undecane derivatives as selective σ1 receptor ligands demonstrate the scaffold's relevance in developing potential imaging agents for σ1 receptors. These compounds exhibited nanomolar affinity for σ1 receptors and moderate selectivity over σ2 receptors, with one compound highlighted for further radiolabeling and evaluation due to its promising pharmacokinetic profile (Tian et al., 2020).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Appropriate safety measures should be taken when handling this compound.
properties
IUPAC Name |
8-amino-1-oxa-8-azaspiro[5.5]undecan-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c10-11-4-1-3-9(7-11)6-8(12)2-5-13-9/h8,12H,1-7,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZLYMZXSMZJCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(CCO2)O)CN(C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride](/img/structure/B1477964.png)








![2-[2-Bromo-3-cyano-4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1477981.png)
![2-[2-Bromo-4-cyano-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1477982.png)


